Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a chlorinated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- typically involves multiple steps. One common method includes the reaction of benzene derivatives with chlorinating agents under controlled conditions. For instance, the reaction of benzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst can yield the desired compound. The reaction conditions often require anhydrous environments and specific temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often under elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenolic compounds, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance its binding affinity to certain proteins, affecting their function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-2-ethyl-: Similar in structure but with fewer chlorine atoms.
Benzene, 1-chloro-2-(chloromethyl)-: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness
The uniqueness of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- lies in its high degree of chlorination and specific structural arrangement. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high reactivity.
Properties
CAS No. |
58633-27-5 |
---|---|
Molecular Formula |
C14H9Cl5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/t13-/m0/s1 |
InChI Key |
CVUGPAFCQJIYDT-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.